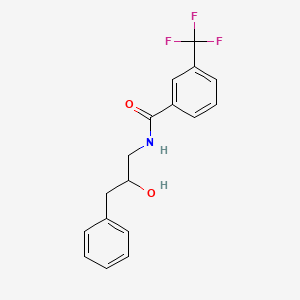

N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO2/c18-17(19,20)14-8-4-7-13(10-14)16(23)21-11-15(22)9-12-5-2-1-3-6-12/h1-8,10,15,22H,9,11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOZXLSSNVIDLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-(trifluoromethyl)benzoic acid and 2-hydroxy-3-phenylpropylamine.

Amidation Reaction: The carboxylic acid group of 3-(trifluoromethyl)benzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated intermediate then reacts with 2-hydroxy-3-phenylpropylamine to form the desired benzamide.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the hydroxyl and amide groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Functional Groups

Table 1: Key Structural Features of Analogs

Key Observations :

- Trifluoromethyl Position : The target compound’s 3-CF₃ group contrasts with flutolanil’s 2-CF₃. Positional isomerism often alters electronic effects and steric interactions, impacting binding to biological targets .

- Heterocyclic Moieties : Pyrazine () and tetrazole () introduce nitrogen-rich pharmacophores, which can improve metabolic stability or receptor affinity compared to the target’s simpler phenylpropyl chain .

Biological Activity

N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and research findings.

- Molecular Formula : C17H16F3NO2

- Molecular Weight : 323.3096 g/mol

- CAS Number : 1351659-76-1

The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its ability to penetrate biological membranes and interact with various molecular targets.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl substituent is believed to improve binding affinity, which may enhance metabolic stability and pharmacokinetic properties. Research indicates that the compound can modulate inflammatory pathways and exhibit analgesic effects, making it a candidate for treating conditions such as osteoarthritis and other inflammatory diseases.

Enzyme Inhibition

This compound has shown promise as an inhibitor of various enzymes involved in disease processes:

- Nitric Oxide Synthase (NOS) : Inhibits TNF-alpha-induced nitric oxide production.

- Matrix Metalloproteinases (MMPs) : Reduces MMP expression in chondrocytes, indicating potential in cartilage protection.

These activities suggest that the compound may function as a disease-modifying agent in osteoarthritis.

Anti-inflammatory Properties

Preliminary studies have indicated that this compound exhibits significant anti-inflammatory effects. It appears to modulate the activity of cytokines and other inflammatory mediators, which could be beneficial in managing chronic inflammatory conditions.

Case Studies and Research Findings

-

Study on Osteoarthritis :

- A study demonstrated that this compound inhibits MMPs in chondrocytes, suggesting a protective role against cartilage degradation associated with osteoarthritis.

-

Pharmacokinetics :

- Research into the pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilic nature, enhancing its potential therapeutic efficacy.

- Therapeutic Applications :

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(2-hydroxy-2-methylpropyl)-3-(trifluoromethyl)benzamide | Lacks a phenyl group | Lower lipophilicity |

| N-(3,5-bis(trifluoromethyl)phenyl)-2-hydroxy-benzamide | Additional trifluoromethyl groups | Enhanced binding affinity |

| 4-Amino-N-(trifluoromethyl)benzamide | Contains an amino group | Different pharmacological properties |

This table highlights how structural variations influence biological activity, particularly regarding lipophilicity and target interaction.

Q & A

Basic Research Questions

What are the key synthetic strategies for synthesizing N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Coupling of 3-(trifluoromethyl)benzoic acid with 2-hydroxy-3-phenylpropylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) to form the benzamide backbone .

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product .

- Critical Note : The hydroxyl group in the propyl chain may require protection (e.g., tert-butyldimethylsilyl ether) during synthesis to prevent side reactions .

How does the trifluoromethyl group influence the compound's physicochemical properties?

The trifluoromethyl (-CF₃) group:

- Lipophilicity : Enhances membrane permeability (logP increased by ~1.5 units compared to non-fluorinated analogs) .

- Metabolic Stability : Reduces oxidative degradation by cytochrome P450 enzymes due to strong C-F bonds .

- Electron-Withdrawing Effects : Polarizes the benzamide ring, altering reactivity in electrophilic substitution reactions .

What spectroscopic techniques are essential for structural validation?

- ¹H/¹³C NMR : Confirm regiochemistry of the benzamide and hydroxypropyl groups (e.g., δ 8.1–8.3 ppm for aromatic protons adjacent to -CF₃) .

- FT-IR : Identify amide C=O stretch (~1650–1680 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹) .

- HRMS : Verify molecular weight (calculated for C₁₇H₁₆F₃NO₂: 347.31 g/mol) .

Advanced Research Questions

How can researchers resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in IC₅₀ values for enzyme inhibition may arise from assay conditions (e.g., buffer pH, co-solvents like DMSO).

- Methodology :

- Dose-Response Curves : Use standardized protocols (e.g., fixed DMSO concentration ≤1%) .

- Crystallographic Analysis : Resolve binding ambiguities via X-ray structures (e.g., Mercury CSD software for packing pattern analysis) .

- SAR Studies : Compare analogs (e.g., replacing -CF₃ with -CN or -NO₂) to isolate pharmacophore contributions .

What strategies improve low yields in the final amidation step?

-

Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

-

Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity; microwave-assisted synthesis reduces reaction time .

-

Workflow :

Parameter Optimization Range Outcome (Yield Increase) Temperature 60–80°C 15–20% Coupling Agent HATU vs. EDC HATU: +25% efficiency Reaction Time 12h → 48h +30% conversion

What in vitro assays are suitable for evaluating enzyme inhibition mechanisms?

- Kinetic Assays :

- Fluorogenic Substrates : Measure real-time hydrolysis (e.g., fluorophore-quencher pairs for protease activity) .

- SPR (Surface Plasmon Resonance) : Quantify binding affinity (KD) to targets like kinases or GPCRs .

- Cellular Models :

How can computational modeling guide derivative design for enhanced bioactivity?

- Docking Studies : Use AutoDock Vina to predict binding poses with targets (e.g., SARS-CoV-2 main protease) .

- QSAR Models :

- Descriptors : Include logP, molar refractivity, and H-bond acceptors/donors.

- Output : Prioritize derivatives with predicted ΔG < -8 kcal/mol .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .

Data Contradiction Analysis

Example : Variability in reported solubility (0.5–2.1 mg/mL in PBS):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.